Lipophilicity (XLogP3) Comparison: Bromo vs. Fluoro vs. Chloro Analogs
The lipophilicity of 3,5-bis(4-bromophenyl)-1H-pyrazole, as measured by XLogP3, is significantly higher than that of its 4-fluoro and 4-chloro counterparts. This difference impacts membrane permeability, metabolic stability, and the compound's behavior in biological assays. The target compound's XLogP3 value of 4.9 [1] contrasts with 3.7 for 3,5-bis(4-fluorophenyl)-1H-pyrazole [2] and a lower predicted value for the chloro analog (exact data unavailable). This 1.2 log unit increase corresponds to an approximate 16-fold increase in lipophilicity (ΔlogP = 1.2, equating to a ~16× higher partition coefficient).
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 3,5-bis(4-fluorophenyl)-1H-pyrazole (XLogP3 = 3.7) [2] |
| Quantified Difference | ΔXLogP3 = 1.2 (approximately 16-fold increase in lipophilicity) |
| Conditions | Predicted XLogP3 values from ChemSrc database [REFS-1, REFS-2] |
Why This Matters
Higher lipophilicity directly influences the compound's utility in medicinal chemistry for optimizing membrane permeability and oral bioavailability, making it a preferred scaffold for CNS-targeted or lipophilic drug candidates.
- [1] ChemSrc. (2024). 3,5-bis(4-bromophenyl)-1H-pyrazole. Retrieved from https://m.chemsrc.com/mip/chanpin/7221016.html View Source
- [2] ChemSrc. (2024). 3,5-bis(4-fluorophenyl)-1H-pyrazole. Retrieved from https://m.chemsrc.com/mip/chanpin/7221017.html View Source
